
(Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring, which is known for its strained nature, making it a subject of interest in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride typically involves the formation of the cyclopropane ring followed by the introduction of the dimethylamino and phenyl groups. One common method involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in various synthetic pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s overall reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopropane-containing esters and amines, such as:
- (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester
- (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid propyl ester
Uniqueness
What sets (Z)-2-((Dimethylamino)methyl)-1-phenylcyclopropanecarboxylic acid methyl ester hydrochloride apart is its specific combination of functional groups and stereochemistry.
Propiedades
Número CAS |
85467-58-9 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
[(1S,2R)-2-methoxycarbonyl-2-phenylcyclopropyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-15(2)10-12-9-14(12,13(16)17-3)11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3;1H/t12-,14+;/m1./s1 |
Clave InChI |
OKXPSPGUYPUREQ-OJMBIDBESA-N |
SMILES isomérico |
C[NH+](C)C[C@H]1C[C@@]1(C2=CC=CC=C2)C(=O)OC.[Cl-] |
SMILES canónico |
C[NH+](C)CC1CC1(C2=CC=CC=C2)C(=O)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)


![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)
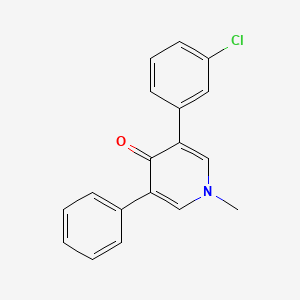
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
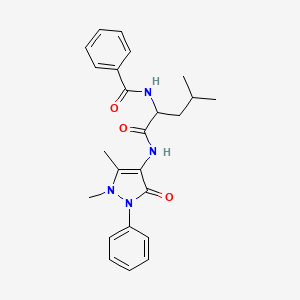
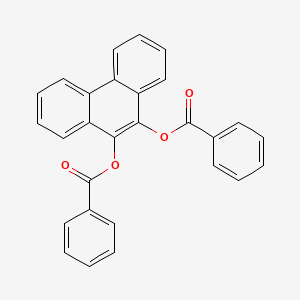
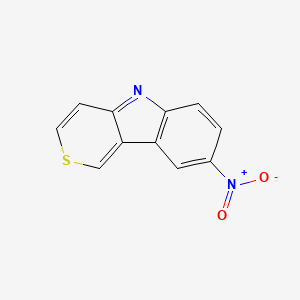

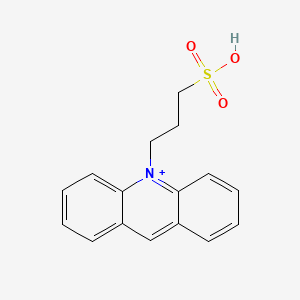
![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)
